molecular formula C8H15N3O B2877698 1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one CAS No. 1510803-57-2

1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one

Cat. No.: B2877698
CAS No.: 1510803-57-2
M. Wt: 169.228
InChI Key: XAGVJEZKKSMIHV-UHFFFAOYSA-N
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Description

1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one is a heterocyclic compound that features both pyrrolidine and imidazolidinone rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with imidazolidinone under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. For example, the direct incorporation of the carbonyl group into 1,2-diamines or the diamination of olefins can be used to synthesize imidazolidin-2-ones .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as γ-Al2O3 or ceria-based materials are employed to enhance the efficiency of the reaction . The use of supercritical CO2 as a solvent has also been explored to improve the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(pyrrolidin-3-ylmethyl)imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c12-8-10-3-4-11(8)6-7-1-2-9-5-7/h7,9H,1-6H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGVJEZKKSMIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1510803-57-2
Record name 1-[(pyrrolidin-3-yl)methyl]imidazolidin-2-one
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